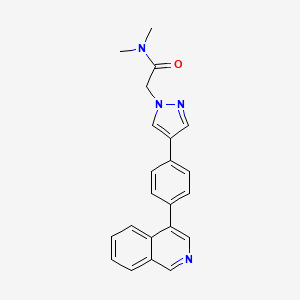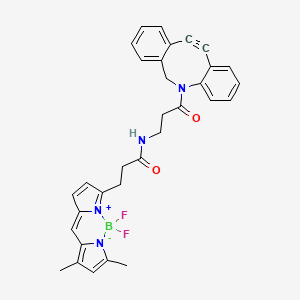
2-(4-(4-(isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BI-1347 is a potent and selective inhibitor of Cyclin-dependent kinase 8 (CDK8) and Cyclin C. CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene expression by linking transcriptional regulators to RNA polymerase II. BI-1347 has shown significant potential in both in vitro and in vivo experiments, particularly in cancer research .
Wirkmechanismus
Target of Action
BI-1347 is a potent and selective inhibitor of Cyclin-dependent kinase 8 (CDK8) and CDK19 . These kinases are components of the Mediator complex, a multiprotein assembly that serves as a hub for diverse signaling pathways to regulate gene expression .
Mode of Action
BI-1347 interacts with CDK8 and CDK19, inhibiting their activity. This inhibition suppresses the phosphorylation of STAT1 S727 in NK cells . The compound’s interaction with its targets leads to changes in the transcriptional regulation of genes, impacting various cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by BI-1347 is the CDK8/CDK19-Mediator complex pathway. This complex plays a crucial role in the regulation of gene expression . Inhibition of CDK8/19 by BI-1347 escalates the native activities of Natural Killer cells (NK
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BI-1347 umfasst mehrere wichtige Schritte. Einer der Synthesewege beinhaltet die Reaktion von 4-Bromisoquinolin mit einer bestimmten Verbindung in Gegenwart von Cäsiumcarbonat. Die Reaktionsmischung wird in einem Gemisch aus 1,2-Dimethoxyethan und Wasser suspendiert und mit Argon gespült .
Industrielle Produktionsverfahren
Obwohl detaillierte industrielle Produktionsverfahren nicht leicht zugänglich sind, beinhaltet die Synthese von BI-1347 typischerweise Standard-Organosynthesetechniken, einschließlich Reinigungs- und Charakterisierungsschritten, um die Reinheit und Wirksamkeit der Verbindung sicherzustellen .
Analyse Chemischer Reaktionen
Reaktionstypen
BI-1347 durchläuft während seiner Synthese hauptsächlich Substitutionsreaktionen. Die Stabilität und Reaktivität der Verbindung werden durch ihre chemische Struktur beeinflusst, die es ihr ermöglicht, selektiv mit CDK8 und Cyclin C zu interagieren .
Häufige Reagenzien und Bedingungen
Reagenzien: 4-Bromisoquinolin, Cäsiumcarbonat, 1,2-Dimethoxyethan, Wasser.
Bedingungen: Argonspülen, spezifische Temperatur- und Druckbedingungen, um die Reaktion zu erleichtern.
Hauptprodukte
Das Hauptprodukt der Synthese ist BI-1347 selbst, das anschließend gereinigt und charakterisiert wird, um es in verschiedenen Anwendungen einzusetzen .
Wissenschaftliche Forschungsanwendungen
BI-1347 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Krebsforschung: BI-1347 hat ein erhebliches Potenzial gezeigt, das Tumorwachstum in vivo zu hemmen, insbesondere in Xenograft-Modellen. .
Immuntherapie: Die Verbindung wurde verwendet, um die Rolle von CDK8 bei der Regulierung von Immunzellen, insbesondere von natürlichen Killerzellen, zu untersuchen.
Genexpressionsstudien: BI-1347 dient als wertvolles Werkzeug zur Untersuchung des Mediator-Komplexes und seiner Rolle bei der Regulation der Genexpression.
Wirkmechanismus
BI-1347 übt seine Wirkungen aus, indem es selektiv CDK8 und Cyclin C hemmt. CDK8 ist eine Kinase, die verschiedene Substrate phosphoryliert, die an der Transkriptionsregulation beteiligt sind. Durch die Hemmung von CDK8 stört BI-1347 die Phosphorylierung wichtiger Transkriptionsfaktoren, was zu einer veränderten Genexpression führt. Diese Hemmung verstärkt die Aktivität von natürlichen Killerzellen und fördert ihre Fähigkeit, Krebszellen anzugreifen und zu zerstören .
Wissenschaftliche Forschungsanwendungen
BI-1347 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: BI-1347 has shown significant potential in inhibiting tumor growth in vivo, particularly in xenograft models. .
Immunotherapy: The compound has been used to explore the role of CDK8 in immune cell regulation, particularly in natural killer cells.
Gene Expression Studies: BI-1347 serves as a valuable tool for studying the Mediator complex and its role in gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BI-1374: Eine strukturell ähnliche Verbindung mit einer viel geringeren Potenz im Vergleich zu BI-1347.
Andere CDK8-Inhibitoren: Verschiedene andere Inhibitoren zielen auf CDK8 ab, aber BI-1347 zeichnet sich durch seine hohe Potenz und Selektivität aus.
Einzigartigkeit
BI-1347 ist einzigartig in seiner Fähigkeit, CDK8 selektiv mit einem IC50 von 1 Nanomolar zu hemmen. Sein gutes pharmakokinetisches Profil und seine Wirksamkeit sowohl in vitro als auch in vivo-Modellen machen es zu einem wertvollen Werkzeug für die wissenschaftliche Forschung, insbesondere in der Krebs- und Immuntherapieforschung .
Eigenschaften
IUPAC Name |
2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-25(2)22(27)15-26-14-19(12-24-26)16-7-9-17(10-8-16)21-13-23-11-18-5-3-4-6-20(18)21/h3-14H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULUGQONDYDNKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of BI-1347?
A1: BI-1347 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog, CDK19 [, , ]. These kinases are part of the mediator complex, which regulates transcription. By inhibiting CDK8/19, BI-1347 prevents the phosphorylation of STAT1 at the Ser727 position [, ]. This inhibition ultimately leads to increased production of the cytotoxic molecules perforin and granzyme B in natural killer (NK) cells [, ].
Q2: What is the significance of BI-1347's selectivity for CDK8/19?
A2: BI-1347 demonstrates high selectivity for CDK8/19, showing minimal activity against a broad panel of other kinases []. This selectivity is crucial because it minimizes off-target effects and enhances the compound's safety profile. Additionally, this selectivity distinguishes BI-1347 from previously reported CDK8 inhibitors [].
Q3: How does BI-1347 impact cancer cells?
A3: While BI-1347 itself displays limited direct cytotoxic activity against most cancer cell lines tested [, ], it exerts its anti-tumor effects primarily by enhancing NK cell activity [, ]. By increasing the production of perforin and granzyme B in NK cells, BI-1347 promotes the NK-cell-mediated lysis of tumor cells []. This mechanism is particularly relevant in hematological cancers [].
Q4: Has BI-1347 shown any synergistic effects with other anti-cancer therapies?
A4: Yes, research indicates that BI-1347 can synergize with other immunotherapies. In murine models, combining BI-1347 with a SMAC mimetic (BI-8382) led to increased survival in mice bearing EMT6 breast cancer []. The SMAC mimetic increased the number of tumor-infiltrating NK cells, while BI-1347 enhanced their cytotoxic potential, resulting in a synergistic anti-tumor effect []. Similarly, BI-1347 augmented the efficacy of anti-PD-1 antibody therapy in vivo [].
Q5: Are there any insights into the optimal dosing schedule for BI-1347?
A5: Studies suggest that an intermittent, or pulsatile, dosing schedule of BI-1347 might be more beneficial than continuous administration []. This approach is thought to prevent NK cells from entering a hyporesponsive state, thereby maintaining their anti-tumor activity over a longer period [].
Q6: Beyond its use in cancer, are there other potential applications for BI-1347?
A6: While the current research primarily focuses on BI-1347's anti-cancer properties, its unique mechanism of action, specifically its ability to modulate NK cell activity, might hold potential for other therapeutic areas. Further research is necessary to explore these possibilities.
Q7: What is the significance of the discovery of LL-K8-22, a derivative of BI-1347?
A7: LL-K8-22, a molecule derived from BI-1347, represents the first-in-class degrader of cyclin C []. It induces the degradation of both CDK8 and cyclin C, offering a potentially more durable and effective approach to targeting the CDK8-cyclin C complex compared to traditional inhibitors like BI-1347 [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one](/img/structure/B606010.png)

